2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide
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Overview
Description
2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide is an organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a urea derivative linked to a phenylacetamide structure. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
Related compounds have been shown to inhibit ache, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cholinergic nervous system by inhibiting ache .
Result of Action
Similar compounds have been shown to cause dramatic behavioral changes and body movement impairment due to their effect on ache .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide typically involves the reaction of o-toluidine with isocyanates to form the urea derivative, followed by acylation with phenylacetic acid derivatives. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the o-tolyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-(4-(3-(m-Tolyl)ureido)phenyl)acetamide
- 2-(4-(3-(p-Tolyl)ureido)phenyl)acetamide
- 2-(4-(3-(o-Tolyl)ureido)phenyl)propionamide
Uniqueness: 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and binding properties. Compared to its meta and para isomers, the ortho configuration may offer distinct steric and electronic effects, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-4-2-3-5-14(11)19-16(21)18-13-8-6-12(7-9-13)10-15(17)20/h2-9H,10H2,1H3,(H2,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZZRFQMWBKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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